![molecular formula C12H14N2O2 B1519130 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol CAS No. 10185-80-5](/img/structure/B1519130.png)
3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol
Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, including “3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol”, often involves the use of nitrogen- and oxygen-containing scaffolds . The process typically involves the heterocyclization of amidoxime and carboxylic acid derivatives or the 1,3-dipolar cycloaddition of nitrile and nitrile oxide .
Molecular Structure Analysis
1,2,4-Oxadiazoles, such as “3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol”, are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole .
Scientific Research Applications
Pharmaceutical Industry
1,2,4-Oxadiazole derivatives, such as “3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol”, have been widely applied in the development of novel compounds with various pharmacological activities . They are bioisosteres of amides and esters, which can significantly contribute to increased pharmacological activity by participating in hydrogen bonding interactions with the receptors .
Drug Discovery
These compounds have been used in drug discovery due to their unique bioisosteric properties and an unusually wide spectrum of biological activities . They have been used in the design of enzyme inhibitors as potential drugs .
Anticonvulsant, Antidepressant, and Analgesic Activities
1,2,4-Oxadiazole derivatives have been used in the development of novel compounds with anticonvulsant, antidepressant, and analgesic activities .
Anti-Inflammatory and Antiallergic Activities
These compounds have also been used in the development of novel compounds with anti-inflammatory and antiallergic activities .
Antipsychotic, Antimicrobial, and Antimycobacterial Activities
1,2,4-Oxadiazole derivatives have been used in the development of novel compounds with antipsychotic, antimicrobial, and antimycobacterial activities .
Antitumor and Antiviral Activities
These compounds have been used in the development of novel compounds with antitumor and antiviral activities .
Agricultural Applications
1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities . They have been used in the development of efficient and low-risk chemical pesticides .
Scintillating Materials and Dyestuff Industry
Conjugated macrocyclic arrangements containing 1,2,4-oxadiazole core exhibit interesting electron-transfer or luminescent properties and are applied in the production of different types of conducting systems including laser dyes, scintillators, optical brighteners, or organic light-emitting diodes .
Future Directions
The future directions for research on “3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol” and similar compounds could involve further exploration of their biological applications . The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years . Therefore, these compounds could serve as potential alternative templates for discovering novel antibacterial agents .
properties
IUPAC Name |
3-(5-butyl-1,2,4-oxadiazol-3-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-3-7-11-13-12(14-16-11)9-5-4-6-10(15)8-9/h4-6,8,15H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVMSTSHSMNINW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NO1)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601284734 | |
Record name | 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601284734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol | |
CAS RN |
10185-80-5 | |
Record name | 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10185-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601284734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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